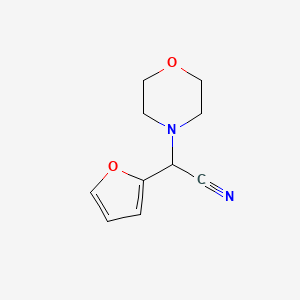

2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile

Description

BenchChem offers high-quality 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(furan-2-yl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-9(10-2-1-5-14-10)12-3-6-13-7-4-12/h1-2,5,9H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWTAZWCXAPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile: Technical Profile & Synthesis Guide

This in-depth technical guide details the chemical identity, synthesis, and applications of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile , a specific

Chemical Identity & Properties

This compound is an

| Property | Data |

| IUPAC Name | 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile |

| Common Names | |

| CAS Number | Not widely listed (Analogues: Pyrrolidine derivative CAS 31970-34-4; 2-Fluorophenyl derivative CAS 66549-00-6).[1] Note: Often synthesized in situ. |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| Physical State | Typically a yellow to brown oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, CHCl₃, EtOH, EtOAc; sparingly soluble in water |

Synthesis: The Strecker Protocol

The most authoritative and efficient method for synthesizing 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile is the multicomponent Strecker reaction . This involves the condensation of furan-2-carboxaldehyde (furfural), morpholine, and a cyanide source (TMSCN or KCN).

Core Reaction Logic

-

Imine Formation : Morpholine attacks the aldehyde carbonyl of furfural to form an iminium ion intermediate.

-

Nucleophilic Addition : The cyanide ion attacks the iminium carbon, locking the structure into the

-aminonitrile.

Experimental Protocol (Optimized)

Reference Standard: Adapted from green synthesis methodologies for

Reagents:

-

Furan-2-carboxaldehyde (1.0 equiv)

-

Morpholine (1.0–1.2 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.2 equiv) OR KCN/Acetic Acid

-

Catalyst: Iodine (

, 5 mol%) or Perchloric acid-SiO -

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Workflow:

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve furan-2-carboxaldehyde (10 mmol, 0.96 g) in MeCN (15 mL).

-

Amine Addition : Add morpholine (12 mmol, 1.05 g) dropwise. Stir for 10 minutes at room temperature to initiate imine formation.

-

Cyanation :

-

Method A (TMSCN): Add TMSCN (12 mmol) and the catalyst (e.g.,

, 1 mol%). Stir at room temperature for 30–60 minutes. -

Method B (KCN): Add KCN (12 mmol) and glacial acetic acid (12 mmol). Stir vigorously for 3–6 hours.

-

-

Monitoring : Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1). The aldehyde spot (

) should disappear, replaced by the aminonitrile spot ( -

Work-up :

-

Quench with water (20 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure.[2]

-

-

Purification : The crude oil can often be used directly. For high purity, recrystallize from EtOH/Hexane or perform flash column chromatography (Silica gel, Hexane/EtOAc).

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle and intermediate formation, validating the choice of reagents.

Figure 1: Mechanistic pathway of the Strecker reaction converting furfural and morpholine into the target

Applications in Drug Development

This compound serves as a versatile divergent intermediate . The nitrile group is a "masked" functional group that can be transformed into several pharmacophores:

-

-Amino Acids : Acidic hydrolysis (

-

1,2-Diamines : Reduction (e.g.,

) yields the diamine, a precursor for chiral ligands and bioactive heterocycles. -

Imidazoles : Reaction with formamidine or similar electrophiles can cyclize the structure to form imidazole derivatives, common in antifungal and anticancer drugs [3].

Safety & Handling

-

Cyanide Hazard : Even if using TMSCN, hydrolysis can release HCN gas. All reactions must be performed in a well-ventilated fume hood.

-

Skin Absorption : Aminonitriles can be toxic if absorbed. Wear nitrile gloves and lab coats.

-

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the furan ring or hydrolysis of the nitrile.

References

-

Surendra, K., et al. (2006). "Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions in the Presence of

-Cyclodextrin." The Journal of Organic Chemistry. Link -

Baeza, A., et al. (2007). "Solvent-Free Synthesis of Racemic

-Aminonitriles." Synthesis. Link -

Kouznetsov, V. V., et al. (2010). "Recent Progress in the Synthesis of Quinolines and their Biological Perspectives." Current Organic Chemistry. Link

Sources

"2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile" solubility in different organic solvents

An In-depth Technical Guide to the Solubility of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile in Organic Solvents

Introduction

In the fields of synthetic chemistry and pharmaceutical development, understanding the solubility of a compound is a cornerstone of process design, from reaction engineering and purification to formulation and drug delivery. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, dictates the choice of reaction media, the efficiency of crystallization, and the bioavailability of active pharmaceutical ingredients (APIs).[1] This guide provides a deep dive into the solubility characteristics of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile , a molecule incorporating a unique combination of heterocyclic and polar functional groups.

While specific experimental solubility data for this compound is not widely published, this document serves as a comprehensive manual for predicting and determining its solubility profile. We will explore the theoretical principles governing its dissolution, analyze its structural features to predict its behavior in various organic solvents, and provide a robust, field-proven experimental protocol for quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to work with this molecule or analogous structures, providing the causal logic behind experimental design and data interpretation.

Part 1: Theoretical Framework and Solubility Prediction

The solubility of a molecule is fundamentally governed by the intermolecular forces between the solute and the solvent. The age-old principle of "like dissolves like" serves as a foundational concept, implying that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[2][3] To predict the solubility of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile, we must first dissect its molecular structure and the physicochemical properties imparted by its constituent functional groups.

Structural Analysis and Intermolecular Forces

The molecule comprises three key functional components: a furan ring, a morpholine ring, and a nitrile group.

-

Furan Ring: This five-membered aromatic heterocycle is generally considered to be of low to moderate polarity. The oxygen atom introduces a dipole and can act as a hydrogen bond acceptor, but the overall character is dominated by its relatively nonpolar aromatic nature.[3]

-

Morpholine Ring: A saturated six-membered heterocycle containing both an ether linkage (oxygen) and a tertiary amine (nitrogen). Both heteroatoms are potent hydrogen bond acceptors. The presence of the morpholine moiety significantly increases the polarity of the molecule and its potential for interaction with polar solvents.[4]

-

Nitrile Group (-C≡N): The cyano group is strongly polar and is a strong hydrogen bond acceptor. Its presence is a key contributor to the molecule's overall polarity.

Key Insight: A critical feature of this molecule is the abundance of hydrogen bond acceptors (the furan oxygen, the morpholine oxygen and nitrogen, and the nitrile nitrogen) but a complete absence of hydrogen bond donors (such as -OH or -NH groups). This classifies it as a polar aprotic molecule, which is a crucial factor in predicting its solvent preferences.

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful framework. HSP dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

Two substances are likely to be miscible if their HSP values are close. The "distance" (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.[6] While the specific HSP values for the target molecule require experimental determination or specialized software calculation, we can infer its characteristics. Given its structure, it is expected to have moderate δD, a high δP due to the morpholine and nitrile groups, and a significant δH, primarily as a hydrogen bond acceptor.

This profile suggests that solvents with a similar balance—namely, high polarity and hydrogen bonding capability—will be the most effective.

Caption: Logical diagram linking molecular features to predicted solubility.

Predicted Solubility Profile

Based on the theoretical analysis, the following solubility profile is predicted. This table serves as a hypothesis to be validated by the experimental protocol outlined in the next section.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low | Large mismatch in polarity. The solute's polar nature prevents effective solvation by nonpolar solvents.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), THF | High | Best match. These solvents have strong dipoles that can solvate the polar regions of the molecule. They do not compete for hydrogen bonding in the same way protic solvents do, favoring the solute's H-bond accepting nature.[7] |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to Low | These solvents are strong hydrogen bond donors and acceptors. While they can interact with the solute's acceptor sites, the lack of a donor site on the solute limits the strength of the interaction network. Solubility is expected to decrease as the alkyl chain of the alcohol increases. Water solubility is likely to be low due to the significant nonpolar surface area of the furan ring and hydrocarbon backbone.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can effectively solvate a range of compounds. They are a good intermediate choice but may be less effective than polar aprotic solvents. |

Part 2: Standard Protocol for Experimental Solubility Determination

Theoretical predictions require empirical validation. The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method , as described in OECD Guideline 105.[9][10] This protocol is a self-validating system that ensures the measurement of true equilibrium solubility, critical for reliable data.

Protocol: Equilibrium Solubility by the Shake-Flask Method

Principle: An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After phase separation, the concentration of the solute in the saturated solution is quantified using a suitable analytical technique.

Materials & Equipment:

-

Solute: 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile, solid.

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Apparatus:

-

Analytical balance (±0.1 mg precision).

-

Glass vials with PTFE-lined screw caps.

-

Constant temperature orbital shaker or water bath.

-

Centrifuge capable of holding the vials.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes for dilutions.

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer).

-

Experimental Workflow:

Caption: Experimental workflow for the shake-flask solubility method.

Step-by-Step Methodology:

-

Preparation:

-

To a series of glass vials, add an amount of solid 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile that is visibly in excess of what is expected to dissolve. A preliminary test can help estimate this amount.[9]

-

Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration (Trustworthiness Checkpoint):

-

Secure the vials in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials for a predetermined time sufficient to reach equilibrium. Causality: This step is critical; insufficient time leads to an underestimation of solubility (kinetic vs. thermodynamic solubility). A time-course study (e.g., sampling at 24, 48, and 72 hours) should be performed initially. Equilibrium is confirmed when consecutive measurements show no significant increase in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the same constant temperature for at least 24 hours to allow for gravitational settling of the solid.

-

To ensure complete removal of undissolved microparticles, centrifuge the vials at a high speed (e.g., 3000 rpm for 20 minutes). Causality: Failure to remove all solid particles is a primary source of error, leading to an overestimation of solubility.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet at the bottom.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Causality: This filtration step is a final safeguard against transferring particulate matter.

-

Accurately dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

-

-

Calculation and Reporting:

-

Calculate the solubility using the measured concentration and the dilution factor applied.

-

Report the final solubility as an average of the replicates ± standard deviation, specifying the temperature. Common units include mg/mL, g/L, or mol/L.

-

Conclusion

The solubility of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile is dictated by its unique polar aprotic structure, which features multiple hydrogen bond acceptor sites. Theoretical analysis strongly predicts a high affinity for polar aprotic solvents like DMSO and acetonitrile, moderate solubility in alcohols, and poor solubility in nonpolar media. This guide provides not only the predictive framework for making informed solvent choices but also a detailed, robust experimental protocol based on the OECD-recommended shake-flask method to obtain reliable, quantitative data. By understanding the "why" behind the molecular interactions and adhering to a rigorous, self-validating experimental design, researchers can confidently map the solubility profile of this compound, enabling its effective use in subsequent scientific applications.

References

- Palmer, D. C. (2008). The Chemistry of Heterocyclic Compounds, Furan and Its Derivatives. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470187214]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+5th+Edition-p-9781405193658]

- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. [URL: https://www.tutorchase.com/answers/ib/chemistry/how-do-functional-groups-affect-solubility-in-organic-compounds]

- Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. [URL: https://www.teachy.co/active-summary/summary-of-properties-of-organic-compounds-358045/solubility-of-organic-compounds-b50a04]

- Nguyen, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [URL: https://www.

- Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [URL: https://jcheminf.biomedcentral.com/articles/10.1186/s13321-021-00518-6]

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/01%3A_Solubility_of_Organic_Compounds]

- University of Leeds. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. SciSpace. [URL: https://typeset.

- Scymaris. (n.d.). Water Solubility. [URL: https://www.scymaris.

- University of Toronto Scarborough. (n.d.). Solubility. [URL: https://www.utsc.utoronto.ca/webapps/chemistryonline/production/solubility.php]

- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. [URL: https://www.scribd.com/document/360341763/Procedure-for-Determining-Solubility-of-Organic-Compounds]

- ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility. [URL: https://www.astm.org/e1148-02r08.html]

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [URL: https://www.oecd.org/env/test-no-123-partition-coefficient-1-octanol-water-slow-stirring-method-9789264012581-en.htm]

- University of Al-maarif. (n.d.). Determination of Solubility Class. [URL: https://www.coursehero.

- SlideShare. (2024). Solubility test for Organic Compounds. [URL: https://www.slideshare.net/GauravBhide1/solubility-test-for-organic-compounds-pdf]

- KREATiS. (n.d.). High-accuracy water solubility determination using logK. [URL: https://www.kreatis.

- Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [URL: https://www.biotecnologiebt.

- Studylib. (n.d.). Classification of organic compounds By solubility. [URL: https://studylib.net/doc/8885002/classification-of-organic-compounds-by-solubility]

- OECD. (1995). Test No. 105: Water Solubility. [URL: https://www.oecd-ilibrary.

- Scymaris. (n.d.). Water Solubility OECD 105. [URL: https://www.scymaris.

- Pirika. (2013). Green Solvent and Hansen Solubility Parameter (HSP). [URL: https://www.pirika.com/ENG/TC/HSP.html]

- MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [URL: https://www.mdpi.com/2227-9717/11/9/2521]

- ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00788]

- Shandong Qibo New Energy Co., Ltd. (2023). What is the polarity of acetonitrile?. [URL: https://www.qibonewenergy.com/news/what-is-the-polarity-of-acetonitrile-1383759.html]

- BenchChem. (n.d.). Solubility and stability of 2-Acetylfuran in common lab solvents. [URL: https://www.benchchem.com/product/bcp168630/technical-guide]

- PubMed. (2016). Solvation of the morpholinium cation in acetonitrile. Effect of an anion. [URL: https://pubmed.ncbi.nlm.nih.gov/26744296/]

Sources

- 1. scispace.com [scispace.com]

- 2. tutorchase.com [tutorchase.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solvation of the morpholinium cation in acetonitrile. Effect of an anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pirika.com [pirika.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. teachy.ai [teachy.ai]

- 9. oecd.org [oecd.org]

- 10. Water Solubility | Scymaris [scymaris.com]

Methodological & Application

"2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile" in the synthesis of furan-containing compounds

Executive Summary

This application note details the synthesis, characterization, and downstream utility of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile (referred to herein as FMA-CN ).

In modern drug discovery,

This guide provides a validated protocol for the Strecker synthesis of FMA-CN and demonstrates its application in the Bruylants reaction , enabling the rapid construction of complex quaternary centers essential for CNS-active library generation.

Strategic Rationale & Mechanism

The "Masked Iminium" Concept

The direct reaction of furfural and morpholine generates an iminium ion that is often unstable and prone to hydrolysis or polymerization. By trapping this species with a cyanide source (Strecker reaction), we generate FMA-CN.

-

Stability: FMA-CN is a stable, storable solid, unlike its parent iminium ion.

-

Reactivity: Under specific conditions (Lewis acid catalysis or heating), the nitrile group leaves, regenerating the electrophilic iminium ion in situ. This allows for controlled nucleophilic attack by organometallics (Grignard/organolithium) or hydrides.

Pathway Visualization

Experimental Protocol: Synthesis of FMA-CN

Objective: Gram-scale synthesis of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile via a modified Strecker reaction using Trimethylsilyl Cyanide (TMSCN).

Safety Warning: TMSCN hydrolyzes to release Hydrogen Cyanide (HCN), a fatal gas. All operations must be performed in a functioning fume hood. A cyanide antidote kit must be available.

Materials & Reagents

| Reagent | Equiv. | MW ( g/mol ) | Quantity | Role |

| Furfural | 1.0 | 96.08 | 9.6 g (100 mmol) | Substrate (Aldehyde) |

| Morpholine | 1.1 | 87.12 | 9.6 g (110 mmol) | Substrate (Amine) |

| TMSCN | 1.2 | 99.21 | 11.9 g (120 mmol) | Cyanide Source |

| ZnI₂ (Catalyst) | 0.05 | 319.22 | 1.6 g (5 mmol) | Lewis Acid Catalyst |

| Acetonitrile (Dry) | - | - | 50 mL | Solvent |

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Substrate Mixing: Add Furfural (100 mmol) and Morpholine (110 mmol) to the flask. Add dry Acetonitrile (50 mL).

-

Expert Insight: Morpholine is added in slight excess to drive the equilibrium toward the iminium intermediate.

-

-

Catalyst Addition: Add ZnI₂ (5 mol%) to the stirring solution. Stir for 10 minutes at room temperature (RT). The solution will darken, indicating imine formation.

-

Cyanation: Cool the mixture to 0°C using an ice bath. Add TMSCN (120 mmol) dropwise via a syringe over 15 minutes.

-

Critical Control Point: Exothermic reaction. Maintain internal temperature <10°C to prevent polymerization of the furan ring.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, and a new spot (FMA-CN, Rf ~0.4) should appear.[1]

-

Quenching: Carefully add saturated aqueous

(50 mL) to quench unreacted TMSCN. Stir vigorously for 20 minutes. -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers. -

Workup: Wash combined organics with Brine (50 mL), dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude oil usually solidifies upon standing. Recrystallize from Ethanol/Hexane (1:4) to obtain off-white crystals.

Quality Control Criteria

-

Yield: Expected 85–92%.

-

¹H NMR (400 MHz, CDCl₃): Diagnostic singlet (methine proton) at

4.8–5.1 ppm. Furan protons at -

IR: Weak CN stretch at ~2230 cm⁻¹ (characteristic of

-aminonitriles; often very weak or absent due to symmetry/dipole effects).

Application Protocol: The Bruylants Reaction

Objective: Utilization of FMA-CN to synthesize 4-(1-(furan-2-yl)-2-phenylethyl)morpholine . Context: This protocol demonstrates the displacement of the nitrile group by a Grignard reagent, a key method for synthesizing CNS-active amines.

Reaction Logic

The

Workflow Diagram

Procedure

-

Setup: Flame-dry a 100 mL flask under Argon.

-

Dissolution: Dissolve FMA-CN (1.92 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C.

-

Grignard Addition: Add Benzylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol) dropwise.

-

Observation: A precipitate (Mg salts) may form immediately.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 3 hours.

-

Note: The disappearance of the nitrile starting material is best monitored by HPLC or GC-MS, as TLC may be ambiguous due to amine streaking.

-

-

Quenching: Pour the mixture into ice-cold saturated

solution. -

Isolation: Extract with Diethyl Ether (

mL). The product is in the organic layer.[2][3]-

Acid-Base Purification (Self-Validating Step): To ensure high purity without chromatography:

-

Extract the ether layer with 1M HCl (

mL). The product (amine) goes into the aqueous phase; non-basic impurities stay in ether. -

Basify the aqueous phase to pH 10 with 2M NaOH.

-

Extract the cloudy aqueous phase back into Ether.

-

Dry and concentrate.

-

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Reversion of imine to aldehyde due to moisture. | Ensure reagents (especially Morpholine) are dry. Use molecular sieves in the reaction. |

| Dark/Tarry Product | Polymerization of furan ring. | Keep reaction temperature strictly <25°C. Avoid strong Lewis acids like |

| Incomplete Bruylants Rxn | Steric hindrance of the morpholine ring. | Use a higher excess of Grignard (2.0 equiv) or reflux the THF solution for 1 hour. |

| HCN Smell | Hydrolysis of TMSCN. | STOP IMMEDIATELY. Check scrubber efficiency. Ensure basic quench is sufficient (pH > 9). |

References

-

Shaikh, R., et al. (2022).[4] "Eco-friendly Synthesis of

-Aminonitriles Catalysed by EPZG." Der Pharma Chemica, 14(6), 31-37.[4] -

Saha, S., et al. (2011). "A truly green synthesis of

-aminonitriles via Strecker reaction." Chemistry Central Journal, 5, 13. -

Hajipour, A. R., et al. (2010).[5] "

Catalyzed One-Pot Strecker Synthesis of -

Matiichuk, Y., et al. (2025). "Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives." ResearchGate.[6]

-

McConvey, I. F., et al. (2012). "The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste." Organic Process Research & Development.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels [mdpi.com]

- 3. US4551526A - Synthesis of alpha-aminonitriles - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

Experimental procedure for the purification of "2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile"

An Application Note and Protocol for the Purification of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the purification of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile, a key α-aminonitrile intermediate. α-Aminonitriles are foundational building blocks in the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds of significant interest in pharmaceutical development. The synthesis of this target compound, typically via a multicomponent Strecker reaction, often yields a crude product containing unreacted starting materials, side products, and colored, resinous impurities derived from the furan moiety.[1][2][3] Achieving high purity is critical for subsequent synthetic steps and reliable biological evaluation. This guide details a robust, multi-step purification strategy involving liquid-liquid extraction, optimized recrystallization, and column chromatography, designed to yield the target compound with high purity (>98%). The protocols herein are presented with detailed causal explanations for each step, empowering researchers to adapt the methodology as needed.

Introduction: The Challenge of Purifying α-Aminonitriles

The Strecker synthesis, a cornerstone of amino acid chemistry, provides a direct and efficient route to α-aminonitriles from aldehydes, amines, and a cyanide source.[4][5] The target molecule, 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile, incorporates a furan ring, a prevalent scaffold in medicinal chemistry, and a morpholine group, which often enhances pharmacokinetic properties.

However, the purification of such molecules is non-trivial. Key challenges include:

-

Furan Ring Instability: The furan nucleus can be sensitive to acidic conditions and prone to polymerization, leading to the formation of dark, often intractable resinous materials that contaminate the crude product.[3]

-

Polarity of Impurities: The crude mixture contains starting materials (furfural, morpholine) and byproducts with polarities similar to the product, complicating separation.

-

Product Characteristics: The presence of a basic nitrogen atom in the morpholine ring and a polar nitrile group imparts specific solubility characteristics that must be leveraged for effective purification.

This application note presents a systematic approach to overcome these challenges, progressing from bulk impurity removal to a final polishing step.

Principle of the Multi-Step Purification Strategy

A single purification technique is often insufficient to achieve the high degree of purity required for pharmaceutical intermediates. The proposed strategy is a sequential process where each step targets a specific class of impurities.

-

Liquid-Liquid Extraction: This initial step removes the bulk of water-soluble and acid/base-reactive impurities. A weak base wash is employed to remove acidic contaminants without significantly affecting the target compound.

-

Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles from the desired product.[1][6] It is highly effective for isolating crystalline solids from amorphous, colored byproducts.

-

Flash Column Chromatography: As the final polishing step, column chromatography separates the target compound from closely related impurities based on differential adsorption to a stationary phase (silica gel).[7][8] This method offers the highest resolution for achieving analytical purity.

The following diagram illustrates the logical workflow for purifying the crude product.

Caption: Purification workflow for 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile.

Materials and Equipment

| Reagents & Solvents | Equipment |

| Crude 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile | Round-bottom flasks |

| Ethyl Acetate (EtOAc), ACS Grade | Separatory funnel |

| Hexanes, ACS Grade | Magnetic stirrer and stir bars |

| Ethanol (200 proof), ACS Grade | Heating mantle with temperature control |

| Deionized Water | Buchner funnel and filter flask |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Vacuum source |

| Brine (Saturated NaCl solution) | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Glass column for chromatography |

| Silica Gel (60 Å, 230-400 mesh) | TLC plates (silica gel 60 F₂₅₄) |

| TLC Developing Chamber | UV lamp (254 nm) |

Detailed Experimental Protocols

Safety Precaution: The synthesis of α-aminonitriles may involve cyanide salts or reagents that release HCN. Ensure the crude reaction mixture is properly quenched and handled in a well-ventilated fume hood.

Protocol 1: Liquid-Liquid Extraction for Preliminary Purification

Causality: This step is designed to remove inorganic salts, water-soluble starting materials like morpholine, and acidic byproducts that may have formed from the degradation of furfural. Using a weak base like NaHCO₃ prevents the protonation and subsequent loss of the basic target compound into the aqueous layer.

-

Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel. If the crude product is a thick oil or solid, ensure it is fully dissolved.

-

Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Shake gently, venting frequently. Allow the layers to separate and discard the lower aqueous layer.

-

Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate solution. Shake, vent, and allow the layers to separate. This neutralizes any residual acidic impurities. Discard the aqueous layer.

-

Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break any emulsions and removes the bulk of dissolved water from the organic phase. Discard the aqueous layer.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together.

-

Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting residue is the partially purified product.

Protocol 2: Recrystallization for Bulk Purification

Causality: This technique relies on the principle that the target compound and impurities have different solubilities in a given solvent system. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling, leaving impurities behind in the solution (mother liquor). Slow cooling is crucial for the formation of large, pure crystals.[2]

-

Solvent Selection: Place a small amount of the partially purified product into a test tube. Add a small amount of a test solvent (e.g., ethanol, isopropanol). If it dissolves readily at room temperature, the solvent is unsuitable. If it is insoluble at room temperature, heat the mixture. A suitable solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point for α-aminonitriles.[1][6]

-

Dissolution: Place the product from Protocol 1 into a round-bottom flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities (e.g., resinous material) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Un-disturbed, slow cooling promotes the growth of purer crystals. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

-

Cooling: Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography for High Purity Polishing

Causality: This step is necessary if recrystallization fails to remove all impurities, as determined by TLC analysis. It separates compounds based on their polarity. The stationary phase (silica gel) is highly polar, and a less polar mobile phase (eluent) is used to move the compounds down the column. Less polar compounds travel faster, while more polar compounds are retained longer.

-

TLC Analysis: Dissolve a small sample of the product in ethyl acetate and spot it on a TLC plate. Develop the plate in a solvent system of increasing polarity (e.g., starting with 20% ethyl acetate in hexanes and increasing to 30%, 40%, etc.). The ideal system gives the product a retention factor (R_f) of ~0.3-0.4.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent system (e.g., 30% EtOAc/Hexanes). Pour the slurry into a glass column and allow it to pack, draining the excess solvent until it is level with the top of the silica.

-

Sample Loading: Dissolve the product in a minimal amount of the eluent. Alternatively, for better resolution, perform a "dry loading": dissolve the product in a volatile solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

-

Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified product.

Data Summary and Expected Results

The following table summarizes the expected outcome after each stage of purification.

| Purification Stage | Appearance of Product | Typical Purity (by TLC/¹H NMR) | Key Impurities Removed |

| Crude Product | Dark brown/black oil or sticky solid | < 80% | Starting materials, salts, resinous polymers |

| Post-Extraction | Light brown oil or solid | 80-90% | Salts, water-soluble starting materials |

| Post-Recrystallization | Off-white to light yellow crystalline solid | 95-98% | Colored impurities, byproducts with different solubility |

| Post-Chromatography | White crystalline solid | >98% | Closely related impurities (similar polarity) |

Troubleshooting

-

Product "Oils Out" During Recrystallization: This occurs when the compound separates as a liquid instead of a solid.[2]

-

Solution: Re-heat the solution to redissolve the oil, add more solvent to lower the concentration, and allow it to cool even more slowly. Using a mixed solvent system (e.g., ethyl acetate/hexanes) can also promote crystallization.

-

-

Streaking on TLC Plate: This often indicates the sample is too concentrated or the compound is acidic/basic and interacting strongly with the silica.

-

Solution: Dilute the sample. If streaking persists, add a small amount (~1%) of triethylamine to the eluent to suppress the interaction of the basic morpholine group with the acidic silica gel.

-

-

Compound Won't Move Off the Baseline in Column Chromatography: The eluent is not polar enough.

-

Solution: Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate).

-

References

-

Kodirov, A. A., et al. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE OF MONO- AND BIS α-AMINONITRILES AND CLASSIFICATION BASED ON CHEMICAL COMPOSITION. CyberLeninka. Available at: [Link]

-

Patil, R., et al. (2022). Eco-friendly Synthesis of α-Aminonitriles Catalysed by Epzg. Der Pharma Chemica, 14(6), 31-37. Available at: [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. Available at: [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. University of Groningen Research Portal. Available at: [Link]

-

Lambert, A. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Morpholineacetonitrile. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile. PubChem. Available at: [Link]

-

European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - EP 4032881 A1. Available at: [Link]

-

Kumar, G., et al. (n.d.). Synthesis of 2‐(furan‐2‐yl)‐4‐phenoxyquinoline analogues 2‐7. ResearchGate. Available at: [Link]

-

Taylor, M. S., & Jacobsen, E. N. (2004). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. Available at: [Link]

- Google Patents. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.

-

Demydchuk, B., et al. (2017). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available at: [Link]

-

Ghorab, M. M., et al. (2015). Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents. PubMed. Available at: [Link]

-

European Patent Office. (1997). METHOD FOR PURIFICATION OF ACETONITRILE - EP 0641314 B1. Available at: [Link]

-

R-Biopharm. (n.d.). Acetonitrile extraction. Food & Feed Analysis. Available at: [Link]

-

Cytiva. (2024). Polishing chromatography in process development. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.rug.nl [research.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. Bioprocessing Chromatography Techniques | Thermo Fisher Scientific - SG [thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile

Welcome to the technical support center for the purification of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this polar, basic, and potentially sensitive molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your purification strategy. The inherent properties of this α-aminonitrile—specifically the basic morpholine nitrogen and the acid-sensitive furan ring—present unique challenges on standard silica gel. This document consolidates field-proven insights and best practices to address these issues head-on.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and challenging problems encountered during the column chromatography of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile.

Q1: My compound is stuck at the baseline on my TLC plate, even when using 100% ethyl acetate. How can I get it to move?

A1: This is a classic sign of a highly polar compound strongly adsorbing to the acidic silica gel stationary phase.[1][2] The basic morpholine moiety interacts powerfully with the acidic silanol (Si-OH) groups on the silica surface. To achieve elution, you must increase the polarity of the mobile phase significantly.

Root Cause Analysis:

-

Strong Acid-Base Interaction: The Lewis basic nitrogen on the morpholine ring forms strong hydrogen bonds with the Brønsted-Lowry acidic silanol groups of the silica gel.

-

Insufficient Eluent Strength: Standard solvent systems like ethyl acetate/hexane lack the polarity required to disrupt this strong interaction and displace the compound.[2]

Solutions:

-

Introduce a Stronger Polar Solvent: The most common solution is to add methanol (MeOH) to your eluent. Start by developing TLC plates in dichloromethane (DCM) with increasing percentages of methanol (e.g., 99:1, 95:5, 90:10 DCM:MeOH). This significantly increases the mobile phase's polarity.[3]

-

Use a Basic Additive: To mitigate the strong interaction with acidic silica, add a small amount of a basic modifier to your eluent. This additive will competitively bind to the silica's active sites.

-

Triethylamine (Et₃N): Add 0.5-1% triethylamine to your ethyl acetate/hexane or DCM/MeOH solvent system.

-

Ammonium Hydroxide: Prepare a stock solution of 2-10% ammonium hydroxide in methanol. Then, use 1-10% of this stock solution as part of your mobile phase (e.g., in DCM).[1][3] This is particularly effective for very basic compounds.

-

Q2: My compound elutes, but the fractions show severe tailing on the TLC. How can I achieve sharp, symmetrical spots?

A2: Peak tailing is a direct consequence of the strong, non-linear interactions between the basic morpholine nitrogen and the acidic sites on the silica gel.[3] A portion of the analyte molecules are retained more strongly, causing them to lag behind the main band.

Root Cause Visualization:

Caption: Interaction of the basic analyte with acidic silica sites, causing tailing.

Solutions:

-

Employ a Basic Modifier (Primary Solution): As detailed in Q1, adding 0.5-1% triethylamine or a small amount of an ammonium hydroxide/methanol mixture to the eluent is the most effective solution. The modifier neutralizes the active sites, allowing for more uniform elution.[3]

-

Consider Deactivated Silica: For particularly sensitive compounds, you can reduce the acidity of the stationary phase itself. This involves pre-treating the silica gel. (See Protocol 1).

-

Use an Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like alumina (neutral or basic) or using reversed-phase (C18) chromatography.[1]

Q3: My compound's recovery from the column is very low, and I'm seeing new, unwanted spots in my fractions. What is happening?

A3: This strongly suggests your compound is degrading on the silica gel.[1] The α-aminonitrile functional group can be unstable, particularly in the acidic environment of a silica column. The furan ring can also be prone to acid-catalyzed polymerization, forming dark, insoluble materials known as humins.[4][5]

Troubleshooting Workflow:

Caption: A logical workflow for diagnosing and solving compound degradation.

Solutions:

-

Confirm Instability: First, confirm that silica is the culprit by performing a 2D-TLC test (See Protocol 2). This will definitively show if new spots form simply from contact with the stationary phase.[1]

-

Deactivate the Silica: Use silica gel that has been pre-treated with a base to neutralize its acidity. (See Protocol 1).

-

Minimize Residence Time: Use a shorter, wider column ("flash chromatography") and slightly higher pressure to push the compound through more quickly, reducing its contact time with the silica.

-

Switch Adsorbent: Move to a more inert stationary phase like neutral alumina or Florisil.[1] For highly polar compounds, reversed-phase (C18 silica) chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is an excellent alternative.[3]

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I should expect from a typical synthesis of this compound? A: The synthesis of α-aminonitriles often involves the Strecker reaction or similar multi-component reactions.[6][7] Potential impurities include:

-

Unreacted Starting Materials: Furan-2-carbaldehyde, morpholine.

-

Hydrolysis Product: 2-(Furan-2-yl)-2-hydroxyacetonitrile (the cyanohydrin intermediate) if water is present.[8]

-

Oxidation Byproducts: The furan ring can be susceptible to oxidation.

-

Polymeric "Humins": Dark, resinous byproducts from the degradation of the furan moiety, especially if the reaction was run under harsh acidic conditions.[4][5]

Q: How do I properly load my polar sample onto the column? A: Because your compound is very polar, it likely won't dissolve well in the initial, less-polar mobile phase. Dissolving it in a strong solvent like pure methanol and loading that directly will destroy the separation. The best method is dry loading .

-

Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM, methanol, or acetone).

-

Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to this solution.

-

Thoroughly mix and remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

-

Carefully layer this powder on top of your packed column. This ensures your compound is introduced in a concentrated band.[3][9]

Q: Should I use a gradient or isocratic elution? A: For separating compounds with significantly different polarities, a step-gradient elution is highly effective.[2]

-

Start with a less polar solvent system (e.g., 1% MeOH in DCM) to elute non-polar impurities.

-

After these have been collected, incrementally increase the percentage of the polar solvent (e.g., to 3% MeOH, then 5% MeOH, etc.).

-

This approach provides better separation and often results in sharper peaks and less solvent usage compared to running the entire column with a single high-polarity mixture.[2]

Data & Protocols

Table 1: Recommended Solvent Systems for TLC & Column Chromatography

| Issue Addressed | Stationary Phase | Recommended Mobile Phase | Modifier | Purpose |

| Initial Screening | Silica Gel | Ethyl Acetate / Hexanes | None | To elute very non-polar impurities. |

| Compound at Baseline | Silica Gel | Dichloromethane / Methanol (98:2 to 90:10) | None | To find a polarity that moves the product (Rf ~0.3). |

| Peak Tailing | Silica Gel | DCM / MeOH or EtOAc / Hexanes | 0.5-1% Triethylamine | Neutralizes acidic silica sites to improve peak shape.[3] |

| Severe Tailing / Degradation | Silica Gel | DCM / (10% NH₄OH in MeOH) (98:2 to 90:10) | NH₄OH | Strongly basic modifier for difficult separations.[1] |

| Confirmed Degradation | Neutral Alumina | DCM / Methanol (99:1 to 95:5) | None | Inert stationary phase prevents acid-catalyzed decomposition. |

| Highly Polar Impurities | Reversed-Phase C18 | Water / Acetonitrile (with 0.1% Formic Acid) | Formic Acid | Orthogonal separation mode where polar compounds elute first. |

Experimental Protocols

Protocol 1: Deactivation of Silica Gel

This procedure reduces the acidity of the silica gel, making it more suitable for acid-sensitive or very basic compounds.[1]

-

Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 5% ethyl acetate in hexanes).

-

Add Base: For every 100 g of silica gel, add 1-2 mL of triethylamine to the slurry.

-

Mix Thoroughly: Swirl the flask gently for 5-10 minutes to ensure the base is evenly distributed.

-

Pack Column: Pack the column with this slurry as you normally would.

-

Equilibrate: Run 2-3 column volumes of the starting eluent (containing 0.5-1% triethylamine) through the packed column before loading your sample.

Protocol 2: 2D-TLC for Stability Assessment

This is a critical diagnostic test to determine if your compound is degrading on the TLC plate, which is a good proxy for its stability on a column.[1]

-

Spot the Plate: On a square TLC plate, spot your crude material in the bottom-left corner, about 1.5 cm from each edge.

-

First Elution: Develop the plate in a suitable solvent system.

-

Dry and Rotate: Remove the plate from the chamber, mark the solvent front, and dry it completely in air for 20-30 minutes. This extended contact time mimics the column environment.

-

Second Elution: Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now at the bottom. Develop the plate again in the same solvent system.

-

Analyze:

-

Stable Compound: If the compound is stable, all spots will lie on the 45-degree diagonal.

-

Unstable Compound: If new spots appear that are off the diagonal, it indicates that the original components degraded into new substances during the time between the two runs.

-

References

-

Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

-

University of Victoria, Department of Chemistry. Column chromatography. [Link]

- Google Patents.

-

Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

Organic Syntheses. Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. [Link]

-

PubChem, National Institutes of Health. 2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile. [Link]

-

LookChem. Cas 932-29-6,2-Furanacetonitrile, a-hydroxy. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

Biology Open. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. [Link]

-

Supporting Information. Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]

-

ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

-

Sciforum. Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. [Link]

-

ORBi, Université de Liège. Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. [Link]

-

Journal of Chemical Health Risks. Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. [Link]

Sources

- 1. Chromatography [chem.rochester.edu]

- 2. web.uvic.ca [web.uvic.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

- 8. Cas 932-29-6,2-Furanacetonitrile, a-hydroxy- | lookchem [lookchem.com]

- 9. orgsyn.org [orgsyn.org]

Technical Support Center: Scaling Up 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile

Executive Summary & Reaction Logic

You are likely synthesizing 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile as a pharmacophore intermediate or a precursor to a non-natural amino acid. While the Strecker reaction is textbook chemistry, scaling this specific substrate (furfural) with a secondary amine (morpholine) presents unique "black tar" risks and safety hazards that do not appear on the milligram scale.

The Core Challenge

The synthesis relies on the Strecker Reaction .[1][2][3][4][5][6] However, the furan ring is acid-sensitive and prone to polymerization (forming humins), while the morpholine-derived aminal intermediate is reversible.

The Reaction Pathway:

Figure 1: Reaction logic and primary failure modes. Note the reversibility of the product formation (Retro-Strecker) and the side-reaction of furfural.

Critical Process Parameters (CPP) & Scale-Up Risks

Scaling from 1g to 100g+ requires a shift from "yield optimization" to "hazard management."

A. The "Black Tar" Phenomenon (Furfural Stability)

Furfural is notoriously unstable. On scale, if your reaction mixture turns from amber to opaque black/brown, you have likely polymerized the starting material.

-

Cause: Furfural auto-oxidizes to furoic acid or polymerizes in the presence of strong acids/bases.

-

Prevention:

-

Distillation: ALWAYS distill furfural immediately before use in scale-up.

-

Inert Atmosphere: Run the reaction under Nitrogen/Argon.

-

Antioxidants: For >1kg batches, trace BHT (butylated hydroxytoluene) can stabilize the aldehyde.

-

B. Cyanide Management (HCN Evolution)

-

Risk: Acidifying a mixture containing NaCN/KCN releases Hydrogen Cyanide (HCN) gas.

-

Control:

-

pH Monitoring: Maintain pH > 10 if using aqueous cyanide salts.

-

Scrubbers: The reactor vent must pass through a bleach (NaOCl) scrubber to oxidize any escaping cyanide.

-

Alternative Reagent: For pilot scale (100g–1kg), consider TMSCN (Trimethylsilyl cyanide) . It is expensive but avoids the generation of gaseous HCN and allows for a homogeneous organic phase reaction.

-

C. Exotherm Control

Both imine formation and cyanide addition are exothermic.

-

Impact: Uncontrolled heat drives the Retro-Strecker reaction (equilibrium shifts back to starting materials) and accelerates furfural decomposition.

-

Limit: Dosing rate of the cyanide source must be controlled to keep internal temperature

.

Validated Protocol: The "Bisulfite Route" (Recommended for Scale)

Why this route? It avoids handling free HCN gas and moderates the exotherm by forming a stable intermediate.

Scale: 100 g Target Output Safety: Fume hood essential. Cyanide antidote kit required on hand.

Materials Table

| Reagent | Equiv. | Role | Critical Note |

| Furfural | 1.0 | Substrate | Distill before use. Colorless/pale yellow only. |

| Sodium Bisulfite (NaHSO₃) | 1.1 | Adduct Former | Dissolve in min. water. Exothermic upon addition. |

| Morpholine | 1.1 | Amine | Add slowly. |

| NaCN (Sodium Cyanide) | 1.1 | Nucleophile | FATAL IF INHALED/INGESTED. Handle as solution. |

| Water/Ethanol | Solvent | Medium | 1:1 mixture optimizes solubility. |

Step-by-Step Procedure

-

Bisulfite Adduct Formation:

-

In a reactor, dissolve NaHSO₃ (1.1 eq) in water.

-

Cool to 15°C.

-

Add Furfural (1.0 eq) dropwise. Observation: A white precipitate (bisulfite adduct) may form. This is good.

-

Stir for 30 mins.

-

-

Amine Addition:

-

Add Morpholine (1.1 eq) dropwise to the adduct slurry.

-

Chemistry: The morpholine displaces the hydroxyl group.

-

Warm to Room Temperature (20-25°C) and stir for 1-2 hours.

-

-

Cyanide Displacement:

-

Cool back to 10°C.

-

Add NaCN (1.1 eq) as a concentrated aqueous solution dropwise.

-

Safety: Do not add solid NaCN chunks (dissolution is endothermic but reaction is exothermic; creates hot spots).

-

Stir at RT for 4–12 hours.

-

-

Workup (Quench & Isolation):

-

Phase Separation: The product is organic.[4] If it oils out, extract with Ethyl Acetate (EtOAc).

-

Cyanide Destruction: Treat the aqueous waste layer immediately with 10% Bleach (NaOCl) and NaOH (pH > 10) to oxidize residual cyanide to cyanate.

-

Drying: Wash organic layer with brine, dry over Na₂SO₄.

-

Concentration: Evaporate solvent below 40°C . Warning: High heat causes retro-Strecker decomposition.

-

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar. Can I save it?

A: No.

-

Diagnosis: This is "humin" formation caused by furfural polymerization.

-

Root Cause: The furfural was likely oxidized before use, or the reaction pH dropped too low (acidic), catalyzing furan degradation.

-

Fix: Discard as hazardous waste. For the next batch, distill furfural and ensure the reaction pH remains slightly basic (pH 8-9) during the amine addition.

Q2: The yield is low (<40%), and I see starting material by TLC/LCMS.

A: You are fighting the Retro-Strecker Equilibrium .

-

Mechanism:

-aminonitriles are in equilibrium with the imine and cyanide.[1] -

Fix:

-

Push Equilibrium: Use a slight excess of NaCN (1.2 eq).

-

Remove Water: If using the TMSCN method (non-aqueous), add molecular sieves to the reaction. Water drives the hydrolysis of the imine.

-

Lower Temperature: Do not heat the reaction above 40°C. The equilibrium favors starting materials at high temperatures.

-

Q3: The product is an oil that won't crystallize.

A: This is common for morpholine derivatives.

-

Fix:

-

Trituration: Add cold diethyl ether or hexanes and scratch the flask side.

-

Salt Formation: If the nitrile is an intermediate for an amino acid, do not purify. Hydrolyze it directly. If you need the pure nitrile, convert it to the HCl salt by bubbling dry HCl gas into an ether solution of the product. The salt is usually a stable solid.

-

Q4: How do I clean the glassware safely?

A: Do not use acid.

-

Protocol: Rinse all glassware with a dilute bleach solution (pH > 10) to oxidize cyanide residues. Let it sit for 24 hours in a fume hood before standard washing. Acidic washing of cyanide-contaminated glass releases HCN gas.

Decision Tree for Impurity Profiling

Use this flow to diagnose the crude NMR/LCMS data.

Figure 2: Diagnostic workflow for impurity profiling.

References

-

Classic Strecker Overview

-

Catalytic & Green Methods (TMSCN)

- Title: Nanostructured silicate catalysts for environmentally benign Strecker-type reactions.

- Source: N

-

URL:[Link]

-

Furfural Stability & Handling

-

Safety in Cyanide Scale-Up

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. sciencedaily.com [sciencedaily.com]

- 6. sciforum.net [sciforum.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Comparative analysis of "2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile" synthesis methods

Topic: Comparative Analysis of "2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile" Synthesis Methods Content Type: Technical Comparison Guide Audience: Researchers, Application Scientists, and Medicinal Chemists

Executive Summary

The synthesis of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile represents a classic multicomponent Strecker reaction involving furfural (aldehyde), morpholine (secondary amine), and a cyanide source. This

While the traditional Strecker reaction utilizes alkaline cyanides (KCN/NaCN) in aqueous media, modern methodologies prioritize Lewis acid catalysis and Green Chemistry principles to overcome low yields, long reaction times, and toxicity concerns. This guide compares three distinct synthetic pathways:

-

Lewis Acid Catalysis (

): High-throughput, solvent-versatile. -

Green Solid Acid (Alum): Aqueous media, cost-effective, eco-friendly.

-

Organocatalysis (Iodine): Mild conditions, metal-free.

Mechanistic Foundation

Understanding the reaction mechanism is vital for troubleshooting yield issues. The reaction proceeds via the in situ formation of an iminium ion, which is the electrophilic species attacked by the cyanide nucleophile.

Figure 1: Mechanistic pathway of the Strecker reaction. The catalyst primarily facilitates the dehydration step to form the reactive iminium ion.

Comparative Analysis of Methodologies

The following table contrasts the performance of the three primary methods based on experimental data for furfural-derived

| Feature | Method A: Lewis Acid ( | Method B: Green Solid Acid (Alum) | Method C: Organocatalytic ( |

| Catalyst | Indium Trichloride ( | Potash Alum ( | Molecular Iodine ( |

| Cyanide Source | TMSCN (Trimethylsilyl cyanide) | TMSCN or KCN | TMSCN |

| Solvent | Acetonitrile (MeCN) or THF | Water ( | Solvent-free or MeCN |

| Reaction Time | 15 – 30 min | 60 – 80 min | 2 – 4 hours |

| Yield | 90 – 95% | 86 – 90% | 80 – 85% |

| Workup | Simple extraction | Filtration (Catalyst recovery) | Thiosulfate quench required |

| Key Advantage | Speed & Efficiency | Sustainability & Cost | Metal-free & Mild |

Detailed Experimental Protocols

Method A: High-Efficiency Synthesis using

Best for: Small-scale library synthesis where speed and yield are paramount.

Rationale: Indium(III) is a "water-tolerant" Lewis acid that activates the imine without being deactivated by the amine or water byproduct.

-

Setup: In a 50 mL round-bottom flask, dissolve Furfural (1.0 mmol) and Morpholine (1.0 mmol) in Acetonitrile (5 mL).

-

Catalyst Addition: Add

(10 mol%, ~22 mg). Stir at room temperature for 5 minutes to ensure imine formation initiation. -

Cyanation: Add TMSCN (1.2 mmol) dropwise. Caution: TMSCN releases HCN upon hydrolysis. Work in a well-ventilated fume hood.

-

Reaction: Stir at room temperature. Monitor by TLC (Ethyl Acetate:Hexane 1:4). The reaction is typically complete within 20 minutes.

-

Workup: Quench with water (10 mL). Extract with Ethyl Acetate (2 x 10 mL).

-

Purification: Dry organic layer over anhydrous

, concentrate under vacuum. The product usually crystallizes upon standing or requires a short silica plug filtration.

Method B: Sustainable Synthesis using Alum

Best for: Scale-up and environmentally conscious workflows.

Rationale: Alum acts as a mild, heterogeneous Lewis acid. It is non-toxic, inexpensive, and allows the reaction to proceed in water, leveraging the hydrophobic effect to accelerate the reaction.

-

Setup: Mix Furfural (1.0 mmol) and Morpholine (1.0 mmol) in Water (5 mL).

-

Catalyst Addition: Add Potash Alum (10 mol%).

-

Cyanation: Add TMSCN (1.2 mmol).

-

Reaction: Stir vigorously at room temperature. The mixture may become heterogeneous. Reaction time is approximately 65–80 minutes.

-

Workup: The product often precipitates out or forms an oil. Extract with Ethyl Acetate.[1][2]

-

Catalyst Recovery: The aqueous layer containing the Alum can be evaporated to recover the catalyst for reuse (active for ~4 cycles).

Experimental Workflow & Logic

The following diagram illustrates the decision-making process and physical workflow for the synthesis.

Figure 2: Operational workflow for the synthesis of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile.

Safety & Troubleshooting

-

Cyanide Hazard: Regardless of the source (TMSCN or KCN), the generation of HCN is a risk. Always keep a bleach bath (

) nearby to neutralize spills and glassware. -

Instability:

-aminonitriles can revert to the imine and HCN if heated in acidic aqueous conditions. Maintain neutral or slightly basic pH during workup. -

Furan Sensitivity: The furan ring is acid-sensitive (ring opening). Avoid strong Brønsted acids (like HCl or

) as catalysts; Lewis acids like

References

-

Indium Trichloride Catalysis: Ranu, B. C., et al. "Indium(III)

-aminonitriles." Tetrahedron Letters, 2002. -

Alum Catalysis: Azizian, J., et al. "KAl(SO4)2·12H2O (Alum)

-aminonitriles." Rasayan Journal of Chemistry, 2012. -

Iodine Catalysis: Royer, L., et al.

-Aminonitriles." Synlett, 2006. -

General Review: "Recent advances in the synthesis of

-aminonitriles." Arkivoc, 2011.

Sources

"2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile" structure-activity relationship (SAR) studies

[1]

Executive Summary

2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile is a multicomponent reaction (MCR) adduct formed via the Strecker synthesis.[1] In medicinal chemistry, it serves two distinct high-value functions:

-

Synthetic Intermediate: A precursor for non-natural

-amino acids (via hydrolysis) and 1,2-diamines (via reduction).[1] -

Pharmacological Scaffold: A "warhead-bearing" fragment targeting Cysteine Proteases (e.g., Cathepsin K, L, S) .[1] The nitrile group acts as an electrophile, forming a reversible covalent bond with the active site cysteine thiolate.[1]

Key Advantage: Unlike irreversible warheads (e.g., vinyl sulfones, epoxides), the

Chemical Structure & Properties[1][2][3][4][5]

| Feature | Description | Functionality in Drug Design |

| Core Scaffold | Central carbon linking an amine, an aromatic ring, and a nitrile.[1] | |

| Moiety A | Morpholine | Solubility & H-Bonding: The ether oxygen acts as a hydrogen bond acceptor (HBA), improving water solubility and metabolic stability compared to piperidine.[1] |

| Moiety B | Furan | Bioisostere: Acts as a phenyl bioisostere but with higher electron density ( |

| Moiety C | Nitrile (-CN) | The Warhead: A linear, electrophilic group capable of reversible thioimidate formation with enzyme active sites.[1][2] |

Synthesis Protocol (Green Strecker Methodology)

Directive: This protocol uses a "One-Pot" approach to minimize waste and maximize yield, validated by imine monitoring.[1]

Reagents

-

Furfural (1.0 eq) : Freshly distilled to remove oxidation products.

-

Morpholine (1.0 eq) : The secondary amine component.

-

TMSCN (Trimethylsilyl cyanide) (1.2 eq) : Safer alternative to KCN/HCN for lab-scale synthesis.

-

Catalyst : Iodine (

, 5 mol%) or Gallium Triflate ( -

Solvent : Acetonitrile (MeCN) or Water (for green variants).

Step-by-Step Workflow

-

Imine Formation (The Critical Checkpoint):

-

Mix Furfural and Morpholine in MeCN at Room Temperature (RT).

-

Validation: Monitor via TLC or NMR.[1] You must observe the disappearance of the aldehyde peak (

ppm) and appearance of the imine/hemiaminal intermediate before proceeding. Failure to form the imine results in low yields.

-

-

Nucleophilic Attack:

-

Add the catalyst (

) followed by dropwise addition of TMSCN. -

Stir at RT for 2–4 hours.

-

-

Quench & Isolation:

-

Quench with saturated

(if Iodine used) or water. -

Extract with Ethyl Acetate (EtOAc).

-

Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid nitrile hydrolysis on acidic silica.[1]

-

Workflow Diagram

Caption: One-pot Strecker synthesis workflow emphasizing the imine formation checkpoint.

Structure-Activity Relationship (SAR) Analysis

This section analyzes the molecule's performance as a Cysteine Protease Inhibitor .[3][4]

Zone 1: The Nitrile Warhead (Mechanism of Action)

The nitrile carbon is electrophilic.[3] In the active site of enzymes like Cathepsin K (osteoporosis target) or Cathepsin L (cancer metastasis), the catalytic cysteine thiolate attacks the nitrile.

-

Reaction:

(Thioimidate Adduct).[1] -

SAR Insight:

-

Retention of Nitrile: Essential for covalent inhibition.[1] Conversion to Amide (

) results in a massive loss of potency (usually >100-fold) because amides are not electrophilic enough to trap the cysteine. -

Substitution: Replacing -CN with Tetrazole (bioisostere) switches the mechanism to non-covalent interaction, often improving metabolic stability but reducing potency.[1]

-

Zone 2: The Morpholine Ring (PK Modulator)

-

Solubility: The morpholine oxygen lowers

(approx 1.5–2.0 range for this molecule), making it more drug-like than the piperidine analog. -

Metabolism: Morpholine is generally resistant to oxidative metabolism compared to

-alkyl chains.[1] -

SAR Insight: Replacing Morpholine with Pyrrolidine increases basicity and lipophilicity, potentially improving membrane permeability but risking hERG channel inhibition (cardiotoxicity signal).[1]

Zone 3: The Furan Ring (Electronic Tuning)

-

Electronic Effect: Furan is electron-rich.[1] This increases the electron density on the central

-carbon, slightly deactivating the nitrile towards nucleophilic attack compared to a strong electron-withdrawing group (like 4-nitrophenyl).[1] -

Stability Warning: Furan rings can undergo metabolic ring opening (via CYP450) to form reactive dicarbonyl species (toxicophores).

-

SAR Insight: For lead optimization, the Furan is often replaced with Thiophene (more stable, similar size) or 4-Fluorophenyl (metabolically robust).

Mechanism of Inhibition Diagram

Caption: Reversible covalent inhibition mechanism of cysteine proteases by

Comparative Performance Guide

This table compares the lead compound against common structural alternatives in the context of Cathepsin Inhibition .

| Feature | Lead: Furan-Morpholine-CN | Alt 1: Phenyl-Morpholine-CN | Alt 2: Furan-Piperidine-CN | Alt 3: Furan-Morpholine-Amide |

| Potency (Ki) | High (nM range possible) | Moderate (Phenyl is bulkier) | High | Low (Inactive as covalent inhibitor) |

| Solubility | Good (Morpholine O) | Good | Poor (Lipophilic) | Excellent |

| Metabolic Stability | Low (Furan liability) | High (Phenyl is stable) | Moderate | High |

| Toxicity Risk | Moderate (Furan activation) | Low | Moderate (hERG risk) | Low |

| Primary Use | Fragment Hit / Tool Compound | Lead Series | Potency Optimization | Negative Control |

Recommendation for Researchers

-

For Screening: Use 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile as a starting fragment due to its synthetic accessibility and balanced properties.[1]

-

For Optimization: If the furan ring shows metabolic instability in microsome assays, replace it with Thiophene or Pyridine .

-

For Control Experiments: Synthesize the Amide derivative (via hydrolysis) to prove that the biological activity is indeed driven by the nitrile warhead mechanism.

References

-

Strecker Synthesis Review

-

Koumbis, A. E., & Fylaktakidou, K. C. (2018).[1] Strecker Reaction and

-Amino Nitriles: Recent Advances in Their Chemistry and Synthesis. Current Organic Chemistry.

-

-

Morpholine in Medicinal Chemistry

-

Kumari, A., et al. (2020).[1] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.

-

-

Nitrile Warheads in Protease Inhibition

-